molecular formula C7H13N B13227069 2-Cyclopropylcyclobutan-1-amine

2-Cyclopropylcyclobutan-1-amine

Katalognummer: B13227069
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: KXPVVIGIQFYGPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropylcyclobutan-1-amine is an organic compound characterized by a cyclopropyl group attached to a cyclobutan-1-amine structure This compound is of interest due to its unique structural features, which combine the strained ring systems of both cyclopropane and cyclobutane

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclobutan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For instance, cyclopropylmethyl bromide can react with cyclobutan-1-amine under suitable conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be conducted at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropylcyclobutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Alkyl halides, ammonia, or other amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted amines

Wissenschaftliche Forschungsanwendungen

2-Cyclopropylcyclobutan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyclopropylcyclobutan-1-amine involves its interaction with molecular targets through its amine group. The strained ring systems can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylamine: Contains only the cyclopropyl group attached to an amine.

    Cyclobutanamine: Contains only the cyclobutane group attached to an amine.

    Cyclopropylcyclobutane: Lacks the amine group but contains both cyclopropyl and cyclobutane rings.

Uniqueness

2-Cyclopropylcyclobutan-1-amine is unique due to the combination of both cyclopropyl and cyclobutane rings attached to an amine group.

Eigenschaften

Molekularformel

C7H13N

Molekulargewicht

111.18 g/mol

IUPAC-Name

2-cyclopropylcyclobutan-1-amine

InChI

InChI=1S/C7H13N/c8-7-4-3-6(7)5-1-2-5/h5-7H,1-4,8H2

InChI-Schlüssel

KXPVVIGIQFYGPL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2CCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.